molecular formula C11H10O5 B15160298 Bis(5-oxocyclopent-1-en-1-yl) carbonate CAS No. 685569-14-6

Bis(5-oxocyclopent-1-en-1-yl) carbonate

Cat. No.: B15160298
CAS No.: 685569-14-6
M. Wt: 222.19 g/mol
InChI Key: GPNYJMIQXBTIBP-UHFFFAOYSA-N
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Description

Bis(5-oxocyclopent-1-en-1-yl) carbonate is a chemical compound characterized by its unique structure, which includes two 5-oxocyclopent-1-en-1-yl groups linked by a carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-oxocyclopent-1-en-1-yl) carbonate typically involves the reaction of 5-oxocyclopent-1-en-1-yl derivatives with phosgene or its substitutes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bis(5-oxocyclopent-1-en-1-yl) carbonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different cyclopentane derivatives.

    Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of one or more functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bis(5-oxocyclopent-1-en-1-yl) carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: Its derivatives are explored for potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Bis(5-oxocyclopent-1-en-1-yl) carbonate exerts its effects involves its interaction with various molecular targets. The carbonate group can participate in reactions that modify the structure and function of other molecules, influencing pathways related to its applications in chemistry and biology.

Comparison with Similar Compounds

Similar Compounds

    5-Oxocyclopent-1-en-1-yl boronic acid: Shares a similar cyclopentene structure but with a boronic acid group.

    Ethyl 5-oxocyclopent-1-ene-1-heptanoate: Contains a similar cyclopentene ring but with different functional groups.

Uniqueness

Bis(5-oxocyclopent-1-en-1-yl) carbonate is unique due to its carbonate linkage, which imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specific synthetic and industrial processes.

Properties

CAS No.

685569-14-6

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

bis(5-oxocyclopenten-1-yl) carbonate

InChI

InChI=1S/C11H10O5/c12-7-3-1-5-9(7)15-11(14)16-10-6-2-4-8(10)13/h5-6H,1-4H2

InChI Key

GPNYJMIQXBTIBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)OC(=O)OC2=CCCC2=O

Origin of Product

United States

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